molecular formula C15H17Br2NO4 B15002281 2-(Dimethylamino)ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate

2-(Dimethylamino)ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B15002281
M. Wt: 435.11 g/mol
InChI Key: HSRKBXFZRYZLLG-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.

    Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like dimethyl sulfate or methyl iodide.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), thiols (R-SH)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups

    Substitution: Substituted derivatives with different functional groups replacing bromine

    Hydrolysis: Carboxylic acid and alcohol

Scientific Research Applications

2-(Dimethylamino)ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the dimethylamino group can interact with amino acid residues in proteins, while the bromine atoms can participate in halogen bonding. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl 4,6-dibromo-5-methoxy-2-methylbenzofuran-3-carboxylate
  • 2-(Dimethylamino)ethyl 4,6-dibromo-5-methoxybenzofuran-3-carboxylate
  • 2-(Dimethylamino)ethyl 4,6-dibromo-5-methoxy-2-methylbenzofuran

Uniqueness

2-(Dimethylamino)ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is unique due to the specific combination of functional groups and their positions on the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry. The presence of both bromine and dimethylamino groups, along with the methoxy and carboxylate functionalities, allows for diverse reactivity and potential interactions with biological targets.

Properties

Molecular Formula

C15H17Br2NO4

Molecular Weight

435.11 g/mol

IUPAC Name

2-(dimethylamino)ethyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C15H17Br2NO4/c1-8-11(15(19)21-6-5-18(2)3)12-10(22-8)7-9(16)14(20-4)13(12)17/h7H,5-6H2,1-4H3

InChI Key

HSRKBXFZRYZLLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=C(C=C2O1)Br)OC)Br)C(=O)OCCN(C)C

Origin of Product

United States

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